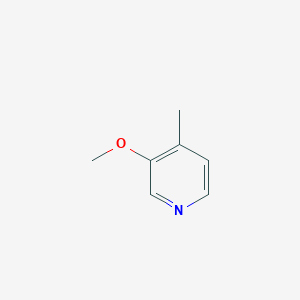

3-Methoxy-4-methylpyridine

Description

Properties

IUPAC Name |

3-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZQHJXNUHHEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572488 | |

| Record name | 3-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142918-38-5 | |

| Record name | 3-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Methoxy 4 Methylpyridine and Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on building the 3-methoxy-4-methylpyridine core through various chemical reactions. These approaches often involve nucleophilic substitution or diazotization reactions.

Approaches to this compound Core

One common method for synthesizing the this compound core is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a precursor like 3-bromo-4-methylpyridine (B15001) or 3-chloro-4-methylpyridine (B42638) with sodium methoxide (B1231860). googleapis.com The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and may be catalyzed by a copper salt, like copper(I) bromide (CuBr) or copper(II) chloride (CuCl2), at elevated temperatures. googleapis.com

Another approach involves the diazotization of 3-amino-4-methylpyridine. In this multi-step process, the amino group is first converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium, such as hydrobromic acid, at low temperatures. The resulting diazonium salt is then treated with sodium methoxide to introduce the methoxy (B1213986) group.

Directed ortho-metalation offers a regioselective route to functionalize the pyridine (B92270) ring. This method utilizes a directing group to guide a lithium-halogen exchange at the 3-position, followed by quenching with an electrophile like trimethyl borate (B1201080) and subsequent oxidative workup to yield the desired product.

Preparation of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. These are often synthesized through multi-step sequences starting from more readily available materials.

Pyranone derivatives can serve as valuable starting materials for the synthesis of substituted pyridines. For instance, 3-methoxy-2-methyl-4-pyranone can be converted to 4-chloro-3-methoxy-2-methylpyridine (B28138) through a reaction with excess phosphorus oxychloride. google.comscispace.com This process involves an addition reaction followed by treatment with DMF to absorb the excess phosphorus oxychloride and subsequent hydrolysis. google.comscispace.com This chlorinated pyridine derivative can then potentially be further functionalized to introduce the 4-methyl group, although this specific transformation is not detailed in the provided sources.

The functionalization of existing methylpyridine scaffolds is a common strategy to introduce the desired methoxy group. A primary precursor, 3-chloro-4-methylpyridine, is synthesized by the chlorination of 4-methylpyridine (B42270) using reagents like phosphorus oxychloride and phosphorus pentachloride at high temperatures. Similarly, 3-bromo-4-methylpyridine can be used as a starting material. googleapis.com

Functional Group Interconversions and Derivatization

Once the basic this compound scaffold is in place, further modifications can be made through functional group interconversions and derivatization reactions. These reactions allow for the synthesis of a wide range of analogues with varying properties.

Halogenation Reactions

Halogenation reactions are a key method for derivatizing the this compound ring, introducing reactive handles for further chemical transformations. The methoxy group at the 3-position directs electrophilic substitution to adjacent positions. For example, 3-methoxypyridine (B1141550) can be brominated at the 2-position using N-bromosuccinimide (NBS). Subsequent iodination can then occur at the 6-position using iodine monochloride (ICl). The regioselectivity of these reactions is crucial and can be influenced by the choice of halogenating agent and reaction conditions. thieme-connect.com

Methoxy Group Introduction and Modifications

The introduction of a methoxy group onto the 4-methylpyridine scaffold is a critical step in the synthesis of the target compound, this compound. Several established methods are utilized for this purpose, primarily involving nucleophilic substitution or diazonium salt chemistry.

One prevalent method is the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The synthesis often commences with 3-bromo-4-methylpyridine, which is reacted with sodium methoxide. googleapis.com The reaction is typically facilitated by a copper catalyst, such as copper(I) bromide (CuBr) or copper(II) chloride (CuCl₂), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 130°C). googleapis.com Similarly, 3-chloro-4-methylpyridine can serve as the starting material for this methoxylation step. The modification of this reaction by using other sodium alkoxides, such as sodium ethoxide, allows for the synthesis of corresponding alkoxy analogues like 3-ethoxy-4-methylpyridine. googleapis.com

Another significant pathway involves the use of 3-amino-4-methylpyridine. This method leverages diazonium chemistry, where the amino group is converted into a diazonium salt intermediate. This is achieved by treating the amino-pyridine with sodium nitrite (NaNO₂) in an acidic medium like hydrobromic acid (HBr) at low temperatures (e.g., -5°C). The resulting diazonium salt is then subjected to methoxylation by reacting it with sodium methoxide in an aqueous medium.

The methoxy group itself can be a site of modification, although it is relatively stable. For instance, methoxy groups on pyridine rings are known to be demethylated at a slower rate compared to those on benzene (B151609) rings. tandfonline.com A related transformation involves the deoxygenation of a pyridine N-oxide precursor. For example, 3-methoxy-2-methylpyridine (B1587472) can be synthesized from 3-methoxy-2-methylpyridine 1-oxide by treatment with phosphorus trichloride. prepchem.com

| Starting Material | Key Reagents | Reaction Type | Typical Conditions |

|---|---|---|---|

| 3-Bromo-4-methylpyridine | Sodium methoxide, CuBr | Nucleophilic Aromatic Substitution (SNAr) | DMF, 130°C googleapis.com |

| 3-Chloro-4-methylpyridine | Sodium methoxide, CuI | Nucleophilic Aromatic Substitution (SNAr) | DMF, 80–100°C |

| 3-Amino-4-methylpyridine | 1. NaNO₂, HBr 2. Sodium methoxide | Diazotization followed by Methoxylation | -5°C to 20°C |

Nitration and Amination Pathways

Further functionalization of the this compound ring often involves electrophilic substitution reactions such as nitration, or nucleophilic substitution to introduce amino groups.

Nitration: The introduction of a nitro group (—NO₂) onto the pyridine ring is a common strategy to create versatile intermediates. For methoxy-substituted pyridines, nitration typically occurs at positions activated by the electron-donating methoxy group and directed by the ring nitrogen. In a closely related analogue, 2-methoxy-4-methylpyridine, nitration at the 3-position is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled low temperatures (0–5°C). This method underscores a viable pathway for the nitration of this compound, leading to derivatives like 5-bromo-2-methoxy-4-methyl-3-nitropyridine (B584128) when starting from a brominated precursor. The reactivity of such 3-nitropyridines can be further exploited, as they are susceptible to nucleophilic substitution. ntnu.no

Amination: The introduction of an amino group can be achieved through various pathways. One direct method is the nucleophilic aromatic substitution of a suitable precursor. Methoxy pyridines can undergo amination with aliphatic amines, a reaction that can proceed under transition-metal-free conditions. researchgate.net Alternatively, a common route is the reduction of a nitro-pyridine intermediate. The nitro group, installed via the pathways described above, can be reduced to a primary amine using standard reducing agents like catalytic hydrogenation. Another approach starts from a halogenated pyridine, which can be converted to an amino derivative. acs.org For instance, amination of chloro-2,6-lutidines with liquid ammonia (B1221849) in the presence of potassium amide proceeds via a hetaryne mechanism to yield amino-lutidines. researchgate.net

| Transformation | Precursor Example | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nitration | 2-Methoxy-4-methylpyridine | HNO₃/H₂SO₄ | 3-Nitro-2-methoxy-4-methylpyridine | |

| Amination | Methoxy Pyridines | Aliphatic Amines | Amino Pyridines | researchgate.net |

| Amination (via Hetaryne) | Chloro-2,6-lutidine | KNH₂/NH₃(l) | Amino-2,6-lutidine | researchgate.net |

Thiolation Chemistry

Thiolation, the introduction of a sulfur-containing functional group, onto the pyridine ring opens avenues for creating compounds with distinct electronic and biological properties. Several modern synthetic methods have been developed for the C-H thiolation of pyridines and their derivatives.

One strategy involves the regioselective functionalization of pyridines via dihydropyridine (B1217469) intermediates. This has been successfully applied for the C3-selective trifluoromethylthiolation, where the pyridine is first hydroborated to form a nucleophilic dihydropyridine, which then reacts with an electrophilic trifluoromethylthio source before oxidative aromatization. acs.org Another approach utilizes classic Zincke imine intermediates for the selective C3-H thiolation of pyridines under mild conditions. nih.gov

Palladium-catalyzed C-H activation is another powerful tool for the thiolation of pyridine derivatives, particularly for aryl-pyridines like 2-phenylpyridine (B120327). rsc.org Direct thiolation of 2-phenylpyridine with diphenyl disulfide can be achieved, demonstrating ortho-selectivity. rsc.org For fused ring systems containing a pyridine moiety, such as imidazo[1,2-α]pyridines, double thiolation has been demonstrated using diethylaminosulfur trifluoride (DAST). These reactions show good tolerance for substituents on the pyridine ring, including methoxy groups. nih.gov Furthermore, the thiolation of functionalized pyridines, like pyridine-2-sulfonamides, can be accomplished using magnesium thiolates after initial ortho-functionalization. researchgate.net

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on sophisticated techniques that enhance efficiency, complexity, and selectivity. The construction of pyridine-based molecules has benefited significantly from the development of cascade reactions and enantioselective transformations.

Cascade Reactions for Complex Heterocycle Construction

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple precursors in a single pot, thereby increasing efficiency by reducing the number of purification steps and minimizing waste. Several elegant cascade strategies have been developed for the synthesis of highly substituted pyridines.

One notable method involves a copper-catalyzed cascade that begins with the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This generates a 3-azatriene intermediate, which subsequently undergoes electrocyclization and air oxidation to afford the final pyridine product in good yields. nih.govorganic-chemistry.orgorganic-chemistry.org

Iron-catalyzed cascade reactions provide a more sustainable alternative. For example, the reaction of oxime acetates with inactivated saturated ketones, catalyzed by iron, proceeds through an oxidative dehydrogenation/annulation/oxidative aromatization sequence to rapidly synthesize structurally diverse pyridines. acs.org Another approach employs a synergistic catalysis system with a copper(I) salt and a secondary ammonium (B1175870) salt for the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org Zinc-promoted cascade reactions have also been reported, such as a [1+5] cycloaddition of an isonitrile with an N-formylmethyl-substituted enamide, which, after aerobic oxidation and acyl transfer, yields highly functionalized pyridines. acs.org

Enantioselective Transformations Involving Pyridine Moieties

The development of methods to generate chiral pyridine derivatives is of great importance, given their prevalence in medicinal chemistry. Enantioselective transformations allow for the synthesis of specific stereoisomers, which is crucial for biological activity.

One strategy involves the catalytic asymmetric functionalization of a pre-existing pyridine ring. For instance, highly enantioselective copper-catalyzed methods have been developed for the alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.gov Another approach is the tandem dearomatization/enantioselective allylic alkylation of pyridines. In this sequence, an iridium(I)-catalyzed dearomative hydrosilylation generates an N-silyl enamine, which then acts as a nucleophile in a subsequent palladium-catalyzed asymmetric allylic alkylation to yield C-3 substituted tetrahydropyridines with high enantioselectivity. acs.org

Dearomatization strategies provide a powerful entry into chiral saturated heterocycles from flat aromatic precursors. A stepwise dearomatization/borylation of pyridines has been developed to synthesize enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. bohrium.com Furthermore, enantioselective N-oxidation of pyridines, using biomolecule-inspired peptide catalysts, offers a novel way to access optically enriched pyridine frameworks. nih.gov

| Technique | Description | Catalyst/Reagent Example | Product Type | Reference |

|---|---|---|---|---|

| Cascade Reaction | Cu-catalyzed cross-coupling, electrocyclization, oxidation | Copper(I) | Highly Substituted Pyridines | nih.govorganic-chemistry.org |

| Cascade Reaction | Fe-catalyzed oxidative dehydrogenation/annulation | Iron(III) Chloride | Polysubstituted Pyridines | acs.org |

| Enantioselective Alkylation | Dearomatization/allylic alkylation of pyridines | Iridium(I) and Palladium(0) | Chiral Tetrahydropyridines | acs.org |

| Enantioselective Borylation | Dearomatization/protoborylation of pyridines | Copper(I) | Chiral Piperidines | bohrium.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyridines has been an active area for the application of these principles, focusing on improving efficiency and sustainability.

A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of greener solvents like ethanol (B145695) or even solvent-free conditions. nih.govijarsct.co.inacs.org One-pot, multicomponent reactions (MCRs) are inherently green as they combine several steps into a single operation, reducing energy consumption and waste. The synthesis of pyridine derivatives via a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate (B1210297) under microwave irradiation exemplifies this approach, offering excellent yields in minutes. nih.govacs.org

The choice of catalyst is also central to green chemistry. The replacement of toxic or heavy metal catalysts with more benign alternatives is a key goal. Iron-catalyzed reactions, for example, are advantageous due to iron's low cost and low toxicity. An iron(III) chloride-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrical pyridines without the need for additional additives. rsc.org

Furthermore, developing processes that minimize waste, such as byproducts, is crucial. A novel synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine treats excess phosphorus oxychloride with DMF to generate a Vilsmeier reagent as a useful side product, thereby significantly reducing the generation of acidic aqueous waste. scispace.com The exploration of alternative reaction media, such as deep eutectic solvents (DES), which are non-toxic and biodegradable, also represents a promising future direction for the green synthesis of pyridines. ijarsct.co.in

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. For 3-Methoxy-4-methylpyridine, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the methyl group protons.

Based on data from analogous pyridine derivatives, the chemical shifts (δ) can be predicted. The protons on the pyridine ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The methoxy group protons (-OCH₃) would present as a singlet at approximately 3.8 ppm. The methyl group protons (-CH₃) attached to the pyridine ring would also appear as a singlet, likely in the range of 2.2 to 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 7.0 - 8.5 | Multiplet |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet |

Note: The predicted values are based on the analysis of similar substituted pyridines and may vary depending on the solvent and experimental conditions.

Carbon-¹³C NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbon attached to the electron-donating methoxy group would be shifted to a higher chemical shift value. The methoxy carbon itself would appear around 55 ppm, while the methyl carbon would be observed at a much lower chemical shift, typically in the range of 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 120 - 160 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Methyl Carbon (-CH₃) | 15 - 25 |

Note: These are estimated chemical shifts based on known values for substituted pyridines.

Advanced NMR Techniques: SABRE Hyperpolarization

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can significantly enhance NMR signals of substrates, including pyridine derivatives. nih.gov This method utilizes a catalyst to transfer the spin polarization from parahydrogen to the target molecule, leading to a dramatic increase in signal intensity. nih.gov

Studies on related compounds like 3-methoxypyridine (B1141550) and 4-methylpyridine (B42270) have demonstrated the efficacy of SABRE in enhancing their NMR signals. nih.gov For this compound, SABRE could be employed to obtain high-resolution NMR spectra even at low concentrations, facilitating detailed structural analysis and the measurement of weak or long-range couplings that might not be observable in a standard NMR experiment. The technique is particularly useful for studying the interaction of such molecules with other substrates or in complex mixtures.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Key expected IR absorption bands include C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-O stretching of the methoxy group. A patent for a related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, reports a C=N stretching vibration at 1472 cm⁻¹ and C-O-C stretching vibrations at 1284 cm⁻¹ and 1085 cm⁻¹. epa.gov Similar absorptions would be anticipated for this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch (Pyridine Ring) | 1450 - 1600 |

| C-O-C Stretch (Methoxy) | 1050 - 1250 |

| C-H Bending | 700 - 900 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A study on the surface-enhanced Raman scattering (SERS) of 3-methylpyridine (B133936) provides insight into the expected Raman active modes.

For this compound, prominent Raman bands would be expected for the ring breathing modes of the pyridine skeleton, as well as stretching vibrations of the C-C and C-N bonds. The symmetric vibrations of the methyl group would also be Raman active. The analysis of the Raman spectrum, in conjunction with the IR spectrum, would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which helps in elucidating the molecular weight and structure of a compound. While specific mass spectral data for this compound is not widely published, analysis of related compounds provides valuable insights into its expected fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. For many pyridine derivatives, especially those containing polar functional groups, derivatization is a common strategy to improve their chromatographic behavior and mass spectral characteristics. nih.govnih.gov

In studies of regioisomeric methoxy methyl methamphetamines, which are structurally related to this compound, GC-MS analysis has been crucial. These studies often involve the formation of acylated derivatives to enhance the structural information obtained from mass spectra. nih.gov For instance, the analysis of acylated derivatives of 3-methoxy-4-methyl-phenethylamines has been reported, highlighting the utility of GC-MS in distinguishing between isomers. rsc.org

While a direct GC-MS analysis of underivatized this compound is not detailed in the available literature, it is expected that the molecule would be amenable to GC-MS analysis. The interpretation of its mass spectrum would involve identifying the molecular ion peak and characteristic fragment ions resulting from the loss of methyl or methoxy groups.

A patent for the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) provides mass spectral data for related intermediates, such as 3-cyano-4-methyl-2-pyridone (B1589630) and 2-chloro-3-cyano-4-methylpyridine, showcasing the m/z values of key fragments. For 2-chloro-3-cyano-4-methylpyridine, the mass spectrum shows prominent peaks at m/z 154, 152, 117, 116, 90, and 89. rsc.org

Table 1: GC-MS Data for Related Pyridine Derivatives

| Compound | Molecular Weight | Key Mass Fragments (m/z) | Source |

|---|---|---|---|

| 2-Chloro-3-cyano-4-methylpyridine | 152.58 | 154, 152, 117, 116, 90, 89 | rsc.org |

| 3-Cyano-4-methyl-2-pyridone | 134.14 | 134, 105, 78, 63, 51 | rsc.org |

| 2-Chloro-3-amino-4-methylpyridine | 142.59 | 144, 142, 107, 106, 80, 79 | rsc.org |

This table presents data for compounds structurally related to this compound to illustrate typical fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is invaluable for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass. pnnl.gov

Table 2: Exemplary HRMS Data for Substituted Pyridine Derivatives

| Compound | Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Source |

|---|---|---|---|---|

| 2-(4-Methoxy-phenyl)-3-methyl-pyridine | C13H13NO | 195.0900 | 195.0896 | rsc.org |

This table provides examples of HRMS data for related pyridine compounds to illustrate the accuracy of the technique.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify chromophores within a molecule and can be influenced by the solvent and the substitution pattern on the aromatic ring. For pyridine and its derivatives, the spectra typically show bands arising from π → π* and n → π* transitions.

Specific UV-Vis spectral data for this compound is not explicitly detailed in the searched literature. However, data for the isomeric compound, 2-Methoxy-4-methylpyridine, shows a maximum absorption at 248 nm. nih.gov Studies on other related compounds, such as a stilbazolium derivative incorporating a 3-methoxyphenyl (B12655295) group, report absorption peaks at 317 nm (attributed to n-π* transitions) and 415 nm (attributed to π-π* transitions). mdpi.com The electronic spectra of metal complexes with ligands derived from 2,6-bis(((1-decyl-1H-1,2,3-triazole-4-yl)methoxy)methyl)pyridine also show characteristic absorption bands in the ultraviolet region. chemmethod.com

Table 3: UV-Vis Absorption Maxima for Related Compounds

| Compound | Wavelength (λmax) | Transition Type (if assigned) | Solvent | Source |

|---|---|---|---|---|

| 2-Methoxy-4-methylpyridine | 248 nm | Not specified | Not specified | nih.gov |

| 4-[2-(3-Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide | 317 nm | n-π* | Not specified | mdpi.com |

| 4-[2-(3-Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide | 415 nm | π-π* | Not specified | mdpi.com |

This table presents UV-Vis data for isomers and related structures to provide context for the expected absorption of this compound.

Emission Spectroscopy

Emission spectroscopy, including fluorescence spectroscopy, measures the light emitted from a substance after it has absorbed energy. This technique provides information about the electronic structure of excited states.

Direct emission spectroscopic data for this compound is not found in the reviewed literature. However, related research indicates that pyridine derivatives can be fluorescent. A study on a new stilbazolium derivative containing a 3-methoxy-phenyl group, 4-[2-(3-Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide, showed a strong, broad emission peak at 508 nm when excited at 413 nm. mdpi.com This emission is attributed to a π-π* transition involving the stilbazolium chromophore. mdpi.com The fluorescence properties of pyridine derivatives are known to be influenced by substituents on the pyridine ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the intricacies of molecular systems. For 3-Methoxy-4-methylpyridine, these calculations can elucidate the fundamental aspects of its chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT studies can be applied to model the electron density distribution of this compound, providing insights into its reactivity. The presence of a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position on the pyridine (B92270) ring influences the electronic properties of the molecule. The electron-donating nature of the methoxy group, for instance, is expected to increase the electron density on the pyridine ring, which can be quantified through DFT calculations. These calculations can also predict the regioselectivity of chemical reactions by identifying the most electron-rich or electron-poor sites in the molecule.

Ab Initio Methods (e.g., Møller–Plesset Perturbation Theory)

Ab initio methods are computational chemistry methods based on quantum mechanics. Unlike DFT, which uses an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Møller–Plesset (MP) perturbation theory is a common ab initio method used to improve upon the Hartree-Fock method by including electron correlation effects. For a molecule like this compound, MP2 calculations (second-order Møller–Plesset perturbation theory) can provide more accurate predictions of its energy and geometry compared to Hartree-Fock. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for the results obtained from other computational approaches.

Electronic Structure Analysis

The arrangement of electrons in a molecule is fundamental to its chemical and physical properties. Electronic structure analysis of this compound can reveal details about bonding, charge distribution, and intramolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding the electronic structure of molecules in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis can provide a detailed picture of the bonding within the molecule, including the nature of the C-N, C-C, C-O, and C-H bonds. It can also quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is indicative of hyperconjugative and resonance interactions. These interactions play a significant role in the stability and reactivity of the molecule. For instance, the interaction between the lone pairs on the oxygen atom of the methoxy group and the π* orbitals of the pyridine ring can be quantified to understand the electronic effect of the methoxy substituent.

Electron Density Distribution

The electron density distribution in this compound dictates its electrostatic potential and, consequently, its interactions with other molecules. The methoxy group at the C3 position is expected to influence the electron density through resonance effects, while the methyl group at C4 can sterically affect the accessibility of adjacent sites. Computational methods can generate electron density maps, which visualize the regions of high and low electron density. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For example, the electron-donating methoxy group would likely increase the electron density at the ortho and para positions relative to itself, influencing the regioselectivity of substitution reactions.

Molecular Geometry and Conformation Studies

The three-dimensional arrangement of atoms in this compound can be accurately predicted using computational methods. These studies are crucial for understanding its physical properties and how it interacts with other molecules. By performing geometry optimization calculations using methods like DFT or ab initio calculations, the most stable conformation of the molecule can be determined. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

Below is an illustrative table of predicted geometric parameters for this compound based on typical values for similar pyridine derivatives.

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| N1-C6 Bond Length (Å) | 1.34 |

| C3-C4 Bond Length (Å) | 1.40 |

| C4-C5 Bond Length (Å) | 1.39 |

| C5-C6 Bond Length (Å) | 1.39 |

| C2-C3 Bond Length (Å) | 1.39 |

| C3-O Bond Length (Å) | 1.36 |

| O-CH3 Bond Length (Å) | 1.43 |

| C4-CH3 Bond Length (Å) | 1.51 |

| C2-N1-C6 Bond Angle (°) | 117.0 |

| N1-C2-C3 Bond Angle (°) | 123.5 |

| C2-C3-C4 Bond Angle (°) | 118.0 |

| C3-C4-C5 Bond Angle (°) | 120.0 |

| C4-C5-C6 Bond Angle (°) | 118.5 |

| N1-C6-C5 Bond Angle (°) | 123.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for substituted pyridines. Actual values would be determined from specific quantum chemical calculations.

Furthermore, conformational analysis can be performed to investigate the rotation around single bonds, such as the C3-O bond of the methoxy group. By calculating the energy of the molecule as a function of the dihedral angle of the methoxy group, the most stable orientation of this group relative to the pyridine ring can be identified.

Spectroscopic Parameter Prediction

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of this compound, offering insights that complement experimental data. researchgate.nettandfonline.com Theoretical calculations are adept at resolving substitution patterns and identifying functional groups, which is crucial for the characterization of this compound.

For instance, ¹H and ¹³C-NMR spectroscopy can effectively resolve the substitution patterns of pyridine derivatives. In a related molecule, 2-chloro-6-methoxypyridine-4-carboxylic acid, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to predict ¹³C NMR chemical shifts. tandfonline.com The carbon atoms adjacent to electronegative atoms like oxygen and nitrogen exhibit higher chemical shifts due to de-shielding effects. For example, the carbon in the methoxy group is shielded by hydrogen atoms, resulting in a lower chemical shift. tandfonline.com

Vibrational analysis through FT-IR and FT-Raman spectroscopy is another area where theoretical predictions are valuable. researchgate.net DFT calculations can predict the wavenumbers associated with the vibrational modes of the molecule. For the methoxy group, characteristic C-H stretching vibrations are expected in the 2800–3000 cm⁻¹ range. tandfonline.com Additionally, the C-O-CH₃ deformation mode of the methoxy group can be assigned based on calculated values. tandfonline.com For pyridine derivatives, FT-IR is useful for identifying C=N stretches.

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra. iastate.eduuci.edu This method can calculate the excitation energies and oscillator strengths of electronic transitions. iastate.edu For substituted pyridines, TD-DFT calculations can help understand the nature of these transitions, such as the partial charge transfer character from the ring to a substituent. researchgate.net The choice of functional, such as CAM-B3LYP, can provide results that are in good agreement with experimental UV-Vis spectra. researchgate.net

Table 1: Predicted Spectroscopic Data for Methoxy-Substituted Pyridine Derivatives

| Spectroscopic Technique | Parameter | Predicted Value/Range | Reference Compound |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C-OCH₃) | ~55 ppm | 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com |

| FT-IR | C-H Stretching (Methoxy) | 2800-3000 cm⁻¹ | 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com |

| FT-IR | C=N Stretching | ~1596 cm⁻¹ | This compound |

| UV-Vis (TD-DFT) | Absorption Maxima | ~300-340 nm | 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile researchgate.net |

Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. nih.govrsc.org The electronic properties influenced by the methoxy and methyl groups are key to understanding its behavior.

The basicity of pyridine derivatives can be significantly modulated by substituents on the ring. mdpi.com For this compound, the electron-donating nature of both the methoxy and methyl groups is expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted pyridine. libretexts.org

DFT methods have been successfully employed to investigate the acidity-basicity behaviors of substituted pyridine derivatives. researchgate.net Studies have shown a strong correlation between experimental pKa values and those calculated using DFT, with a regression of almost unity (R²=0.99). researchgate.net This indicates that computational approaches can reliably predict the basicity of compounds like this compound. The position of the substituent is crucial; for instance, electron-donating groups generally increase the basicity of the pyridine ring. mdpi.com In the case of methoxy-substituted anilines, a related class of compounds, the methoxy group can push electron density towards the nitrogen, making it more basic. libretexts.org

The nucleophilic character of pyridine derivatives is a critical factor in their application as organocatalysts. ias.ac.in The nucleophilicity of this compound is influenced by its substituents. DFT analysis has been used to predict the nucleophilicity of various substituted pyridines. ias.ac.in

While a direct correlation between basicity and nucleophilicity is not always successful, computational methods can provide valuable insights into nucleophilic strength. researchgate.net For substituted pyridines, quantum chemical descriptors can be used to predict reactivity and site selectivity in reactions like nucleophilic aromatic substitution (SNAr). rsc.org For example, in the reaction of substituted 2-chloropyridines, computational models have been developed that show excellent correlation with experimentally determined reaction rates. rsc.org These models can predict the most reactive sites for nucleophilic attack. rsc.org

Excited State Properties and Dynamics

The study of the excited state properties and dynamics of this compound is crucial for understanding its photochemical behavior. researchgate.netacs.org Computational methods are essential for elucidating the complex processes that occur upon photoexcitation. bris.ac.uk

TD-DFT is a widely used computational method for investigating the excited states of molecules. iastate.eduuci.edu It can predict excitation energies, oscillator strengths, and the nature of electronic transitions. iastate.eduresearchgate.net For pyridine derivatives, TD-DFT calculations can reveal the charge transfer character of excited states, which is influenced by substituents. researchgate.net

The accuracy of TD-DFT calculations depends heavily on the choice of the exchange-correlation functional. aps.org For instance, range-separated double hybrid functionals have been shown to provide reliable predictions for the excited states of thermally activated delayed fluorescence chromophores. aps.org Simplified TD-DFT (sTD-DFT) methods have also been developed to enable the screening of large sets of molecules, offering a good balance between accuracy and computational cost. nih.gov

Table 2: Application of TD-DFT in Studying Excited States of Pyridine Derivatives

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Pyridine N-oxide derivative | TD-DFT B3LYP/6-31G(d,p) | Revealed partial charge transfer nature of the S₀ → S₁ transition. researchgate.net | researchgate.net |

| Thermally activated delayed fluorescence chromophores | Benchmark of various TD-DFT functionals | Range-separated double hybrid functionals provide qualitatively correct predictions. aps.org | aps.org |

| General molecules | Simplified TD-DFT (sTD-DFT) | Good quantitative agreement with experiment for valence-dominated response at a fraction of the cost. nih.gov | nih.gov |

Nonadiabatic dynamics simulations are crucial for understanding the relaxation mechanisms of photoexcited molecules, especially when multiple electronic states are involved. bris.ac.ukunipi.it These simulations go beyond the Born-Oppenheimer approximation to model the coupled electronic and nuclear motion. bris.ac.uk

For pyridine derivatives, these simulations can elucidate photochemical reaction pathways. For example, in 4-methylpyridine (B42270), nonadiabatic dynamics simulations have been used to explore its photoisomerization mechanism. nih.gov These simulations revealed that the reaction starts from the S₂(¹ππ*) state and proceeds through a conical intersection to the ground state, forming a prefulvene isomer as a short-lived intermediate. nih.gov

Different methods are available for nonadiabatic dynamics simulations, including trajectory surface hopping and full quantum dynamics approaches. unipi.itresearchgate.net The direct, or "on-the-fly," approach, where electronic structure calculations are performed at each time step, has become increasingly popular for its ability to handle complex, multidimensional potential energy surfaces. unipi.itrsc.org

Aromaticity Assessments

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. These indices are generally categorized based on geometric, energetic, magnetic, and electronic criteria. For this compound, a comprehensive understanding of its aromatic character can be achieved by calculating and analyzing a suite of these indices.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometrically based index that evaluates aromaticity based on the degree of bond length equalization in a ring system. rsc.orgrsc.org It compares the experimental or calculated bond lengths of a given molecule to an optimal value for a fully aromatic system. rsc.org The HOMA index is defined to be 1 for a perfectly aromatic system (like benzene) and decreases with increasing bond length alternation, becoming zero or negative for non-aromatic or anti-aromatic systems, respectively. rsc.org For substituted pyridines, the HOMA index can reveal how substituents influence the geometry and, consequently, the aromaticity of the pyridine ring. The presence of electron-donating groups like methoxy and methyl is expected to influence the bond lengths within the pyridine ring, and HOMA can quantify this effect.

Magnetic criteria for aromaticity are based on the response of a molecule to an external magnetic field. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic index. It is typically calculated as the negative of the magnetic shielding at the center of a ring. Aromatic systems exhibit a diatropic ring current, resulting in negative NICS values (shielding), while anti-aromatic systems show a paratropic ring current and positive NICS values (deshielding). The NICS values can be calculated at various points, such as the ring center (NICS(0)) and above the ring plane (e.g., NICS(1)), to provide a more detailed picture of the magnetic properties. researchgate.net

Electron delocalization is another key aspect of aromaticity, which can be quantified by several indices. The Para-Delocalization Index (PDI) is an electronic index based on the quantum theory of atoms in molecules (QTAIM). For a six-membered ring, it measures the extent of electron sharing between para-related atoms. rsc.orgbiointerfaceresearch.com The Aromatic Fluctuation Index (FLU) is another electronic index that quantifies the fluctuation of electron delocalization between adjacent atoms in a ring. Lower FLU values are indicative of a more aromatic character. biointerfaceresearch.comacs.org A related index, FLUπ , specifically considers the π-electron system. The Average Two-center Index (ATI) also provides a measure of electron sharing within the ring.

Table 1: Aromaticity Indices and their Significance

| Index | Type | Description | Interpretation for Aromaticity |

| HOMA | Geometric | Based on bond length equalization. rsc.orgrsc.org | Values closer to 1 indicate higher aromaticity. rsc.org |

| NICS | Magnetic | Measures magnetic shielding at the ring center. researchgate.net | Negative values indicate aromaticity (diatropic ring current). |

| PDI | Electronic | Quantifies electron delocalization between para-positioned atoms. rsc.orgbiointerfaceresearch.com | Higher values suggest greater aromatic character. |

| ATI | Electronic | Averages the electron sharing between all pairs of adjacent atoms. | Higher values generally correlate with increased aromaticity. |

| FLU | Electronic | Measures the fluctuation of electron delocalization between adjacent atoms. biointerfaceresearch.comacs.org | Lower values indicate more pronounced aromaticity. |

| FLUπ | Electronic | A variant of FLU that focuses on the π-electron system. | Lower values suggest greater π-aromaticity. |

Coordination Chemistry and Metal Complexation

Electronic and Spectroscopic Properties of Complexes

In related but more complex systems, spectroscopic methods have been crucial for characterization. For instance, in metal complexes of Schiff bases derived from substituted pyridines, techniques like UV-Vis, IR, and NMR spectroscopy are standard for confirming the formation of the chelates and understanding the coordination environment. For any future studies on 3-Methoxy-4-methylpyridine complexes, similar analytical approaches would be essential.

Interactive Data Table: Expected Spectroscopic Features of Metal Complexes

Since no specific data for this compound complexes are available, the following table provides a generalized expectation of spectroscopic features based on typical pyridine-containing metal complexes.

| Spectroscopic Technique | Expected Observations for M-(this compound) Complexes | Information Gained |

| Infrared (IR) Spectroscopy | Shifts in the C=N and C=C stretching frequencies of the pyridine (B92270) ring upon coordination to a metal center. | Confirmation of ligand-metal bond formation. |

| UV-Visible (UV-Vis) Spectroscopy | Appearance of new absorption bands in the visible region corresponding to d-d electronic transitions of the metal ion. Intense bands in the UV or visible region due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). | Information on the electronic structure and geometry of the complex. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the proton and carbon signals of the pyridine ring upon complexation. The magnitude and direction of the shifts would depend on the metal and its magnetic properties. | Elucidation of the complex's structure in solution. |

Electrochemical Behavior of Complexes

There is no specific information in the scientific literature concerning the electrochemical behavior of coordination compounds containing this compound as a ligand. However, the electrochemical properties of such complexes, typically studied by techniques like cyclic voltammetry, would be expected to be influenced by the electron-donating nature of the methoxy (B1213986) and methyl substituents on the pyridine ring. These groups would likely affect the redox potential of the metal center.

For comparison, studies on cobalt(III) complexes with Schiff base ligands containing 3-methylpyridine (B133936) show that the reduction potential of the Co(III) center is correlated with the σ-donor ability of the axial ligands. researchgate.net Similarly, the redox potentials of ruthenium(II) quaterpyridine complexes are well-documented and show characteristic Ru(III/II) couples. bldpharm.com Research on rhenium(I) tricarbonyl complexes with bidentate 2,6-di(thiazol-2-yl)pyridine derivatives has also demonstrated the impact of ligand structure on electrochemical properties. rsc.org These examples from related pyridine-type complexes suggest that the electrochemical behavior of this compound complexes would be a rich area for future investigation.

Supramolecular Interactions in Coordination Compounds

Direct studies on the supramolecular interactions in coordination compounds of this compound are absent from the current body of scientific literature. The crystal engineering and formation of supramolecular assemblies are governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···π interactions.

In related compounds, these interactions are pivotal in defining the crystal packing. For example, in platinacyclic complexes bearing 4-methylpyridine (B42270), the crystal structure is characterized by C—H⋯O hydrogen bonding, C—H⋯π, and π–π interactions. google.comnih.gov The presence of a methyl group can influence these interactions, sometimes disturbing π–π stacking. nih.gov In coordination polymers involving Pr(III) and 3,5-dinitro-4-methylbenzoic acid, hydrogen bond mediated open-frame networks are observed. Given the functional groups present in this compound, it is plausible that its metal complexes could engage in a variety of supramolecular interactions, leading to diverse and potentially novel crystal structures. However, without experimental crystallographic data, any discussion remains speculative.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Pyridine (B92270) and its derivatives are fundamental building blocks in the synthesis of a wide array of chemical compounds, including a significant portion of pharmaceuticals and agrochemicals approved by the FDA. The utility of 3-Methoxy-4-methylpyridine as a synthetic building block stems from the reactivity conferred by its methoxy (B1213986) and methyl groups, as well as the nitrogen atom in the pyridine ring. These functional groups can direct further substitutions on the ring and can be chemically modified to introduce additional functionalities.

The presence of the methoxy group, an electron-donating substituent, enhances the electron density of the pyridine ring, which can influence its reactivity in various coupling reactions. This makes compounds like this compound valuable precursors for creating more complex substituted pyridine systems. For instance, related bromo-substituted methoxy-methylpyridines are recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), where their reactivity in nucleophilic substitution and coupling reactions is exploited to build intricate molecular frameworks. While specific, widespread applications of this compound are not as extensively documented as some of its isomers, its structural motifs are indicative of its potential as a versatile precursor in the synthesis of novel compounds.

Intermediates in Complex Molecule Synthesis

The synthesis of complex natural products and pharmaceutical agents often relies on the use of highly functionalized heterocyclic intermediates. Substituted pyridines are frequently employed for this purpose, providing a stable and modifiable scaffold for the construction of larger molecules.

The total synthesis of complex natural products is a significant challenge in organic chemistry that showcases the power of modern synthetic methods. A landmark achievement in this area is the total synthesis of (±)-Cylindrospermopsin, a potent cyanotoxin. It is important to note that the first total synthesis of this novel hepatotoxin was accomplished in 20 steps starting from 4-methoxy-3-methylpyridine , an isomer of the title compound.

In this synthesis, the substituted pyridine served as the foundational building block for constructing the piperidine (B6355638) A ring of the Cylindrospermopsin molecule. The synthesis involved a stereospecific four-step sequence, beginning with the addition of trimethylsilylethynylmagnesium bromide to 4-methoxy-3-methylpyridine, followed by the stereospecific addition of a vinylcuprate. This strategic use of a substituted pyridine highlights the importance of this class of compounds in providing the necessary stereochemical and functional features for the elaboration of complex natural product structures.

Key Steps in the Synthesis of (±)-Cylindrospermopsin using a Methoxy-Methylpyridine Isomer

| Step | Reactant(s) | Key Transformation | Product |

| 1 | 4-Methoxy-3-methylpyridine, Trimethylsilylethynylmagnesium bromide | Addition to the pyridine ring | Substituted pyridine intermediate |

| 2 | Intermediate from Step 1, Vinylcuprate | Stereospecific addition | Precursor to the piperidine A ring |

| 3 | Diamine intermediate, Cyanogen bromide | Formation of the cyclic guanidine (B92328) C ring | Guanidine-containing intermediate |

| 4 | Ketone intermediate | Bromination and hydrogenation | Intramolecular SN2 reaction to form the tetrahydropyrimidine (B8763341) B ring |

| 5 | Tricyclic intermediate | Hydrolysis and selective monosulfation | (±)-Cylindrospermopsin |

The synthesis of many modern pharmaceuticals relies on the availability of key heterocyclic intermediates. Pantoprazole, a proton pump inhibitor used to treat acid-related stomach disorders, is a prime example where substituted pyridines are crucial. The synthesis of Pantoprazole involves the condensation of a substituted benzimidazole (B57391) with a functionalized pyridine derivative.

Specifically, a key intermediate in the industrial preparation of Pantoprazole is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The synthesis of this intermediate often starts from precursors like 3-hydroxy-2-methyl-4-pyrone, which is then converted through several steps into a substituted pyridine, such as 4-chloro-3-methoxy-2-methylpyridine (B28138). While this compound is not directly cited as a primary intermediate in the most common industrial routes to Pantoprazole, the synthesis pathways clearly demonstrate the utility of methoxy- and methyl-substituted pyridines in constructing the final drug molecule. The specific substitution pattern is critical for the subsequent reactions that lead to the formation of the 2-chloromethyl-3,4-dimethoxypyridine core structure.

Development of Novel Reaction Methodologies

Similarly, the direct role of this compound in the development of novel reaction methodologies is not extensively documented. The development of new synthetic methods often involves the use of unique ligands, catalysts, or starting materials that enable new transformations or improve existing ones. While related pyridine structures, such as 3-Methylpyridine (B133936), have been a subject of research in various organic transformations, specific methodologies that have been developed utilizing this compound as a key component are not prominently featured in the current body of scientific research.

In contrast, substituted pyridine derivatives, such as 3-Bromo-2-methoxy-4-methylpyridine and 4-chloro-3-methoxy-2-methylpyridine, are recognized as valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Their utility lies in the ability to undergo further chemical modifications at the halogenated positions. However, this application as a synthetic intermediate does not constitute the development of a novel reaction methodology centered around the compound itself.

Further research is required to explore and establish the potential of this compound in the domains of supramolecular catalysis and the innovation of new synthetic reactions.

Role in Medicinal Chemistry Scaffolds and Drug Discovery Research

Pyridine (B92270) as a Privileged Scaffold in Drug Design

The pyridine ring is an essential heterocyclic scaffold in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic drug molecules. rsc.orgmdpi.com As an isostere of benzene (B151609), this nitrogen-bearing heterocycle is a fundamental component in over 7,000 existing pharmaceuticals. rsc.org Its significance is rooted in its ability to improve the solubility and bioavailability of drug candidates due to its basicity and potential for hydrogen bonding. nih.gov The pyridine moiety is found in natural substances like vitamins (niacin and pyridoxine) and alkaloids, and it is consistently incorporated into a diverse range of FDA-approved drugs. rsc.orgmdpi.com

This structure is considered a "privileged scaffold" because it can bind to multiple, diverse biological targets with high affinity, making it a versatile starting point for drug discovery. rsc.orgresearchgate.net The unique properties of the pyridine ring, including its electronic distribution and geometric shape, allow it to engage in various interactions with biological macromolecules such as enzymes and receptors. nih.gov Medicinal chemists frequently utilize the pyridine core to develop novel therapeutics for a wide range of diseases, including cancer and malaria. nih.govmalariaworld.org The continuous development of pyridine-based drugs highlights the scaffold's importance and the expectation that a larger share of novel drug candidates will be based on this framework in the coming years. rsc.orgresearchgate.net

Synthesis of Bioactive Derivatives and Analogues

The 3-methoxy-4-methylpyridine core is a versatile starting point for the synthesis of more complex, biologically active molecules. Its derivatives, such as 3-Bromo-2-methoxy-4-methylpyridine, serve as key intermediates in organic synthesis, allowing for the construction of intricate molecular structures. nbinno.comnbinno.com The reactive sites on the pyridine ring, such as a bromine atom, enable various chemical transformations like nucleophilic substitutions and coupling reactions. innospk.com These reactions are crucial for creating diverse chemical libraries used to screen for potential drug candidates. nbinno.comnbinno.com

The synthesis of these derivatives is often a multi-step process. For instance, methods have been developed for the meta-methylation of pyridine rings to create the core 3-methylpyridine (B133936) structure, which is pivotal in many biologically active compounds. acs.orgacs.orgnih.gov From there, further functionalization can occur. Research has demonstrated the synthesis of various bioactive compounds using pyridine intermediates, including:

Pyrido[2,3-d]pyrimidines: These compounds have been synthesized from o-aminonicotinonitrile derivatives and show potent cytotoxicity, acting as PIM-1 kinase inhibitors. nih.gov

Thiazolo[5,4-b]pyridines: Novel derivatives incorporating a 2-methoxy pyridine unit have been designed as potent phosphoinositide 3-kinase (PI3K) inhibitors. mdpi.com

Neuroprotective Agents: The this compound scaffold can be incorporated into larger molecules designed to reduce axonal degeneration and neuronal cell death. smolecule.comgoogle.comgoogle.com

The table below summarizes examples of synthetic pathways involving pyridine derivatives to create bioactive compounds.

| Starting Material Class | Reaction Type | Bioactive Derivative Class | Therapeutic Target/Application |

| 3-Bromo-2-methoxy-4-methylpyridine | Coupling Reactions | Complex Heterocycles | Active Pharmaceutical Ingredients (APIs) nbinno.cominnospk.com |

| o-Aminonicotinonitrile | Cyclization | Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibition (Anticancer) nih.gov |

| 2-Aminonicotinic acid | Multi-step Synthesis | Pyrido[2,3-d]pyrimidines | EGFR Inhibitors (Anticancer) nih.gov |

| Pyridine Precursors | meta-C-H Methylation | 3-Methylpyridines | General Pharmaceutical Synthesis acs.org |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically exploring how chemical modifications to a molecule affect its biological activity. oncodesign-services.comwikipedia.org For derivatives of this compound, SAR studies help identify the key structural features that influence potency, selectivity, and interaction with biological targets. oncodesign-services.com

The position and nature of substituents on the pyridine ring are critical. Studies on various pyridine derivatives have shown that:

Alkoxy Groups: The presence and position of a methoxy (B1213986) group can be essential for potency. For example, in a series of 4-pyridine derivatives, 3-methoxy and 3-ethoxy substitutions led to significantly higher potency compared to other groups like chloro or methyl. nih.gov In another study on ALK2 inhibitors, removing a 3-methoxy group resulted in a 35-fold loss in potency, highlighting its critical role. acs.org The methoxy group can influence ligand-target binding, physicochemical properties, and ADME parameters. nih.gov

Methyl Groups: The introduction of a methyl group can also modulate activity. In some PPARγ agonists, methyl analogs were found to be full agonists, while dimethyl derivatives exhibited modest potency with partial agonist activity. nih.gov The "magic methyl effect" is a known phenomenon where strategically placed methyl groups can significantly enhance therapeutic efficacy. acs.org

The following table presents hypothetical SAR data based on findings for related pyridine derivatives to illustrate the impact of substitutions.

| Compound | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | Relative Potency (IC50) |

| A | -OCH3 | -CH3 | -H | 1.0x |

| B | -H | -CH3 | -H | 15x |

| C | -OCH3 | -H | -H | 8x |

| D | -OCH3 | -CH3 | -OCH3 | 0.5x |

Applications in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a modern approach to identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is elaborated into a more potent lead compound through synthetic chemistry. The this compound scaffold is well-suited for FBDD due to its modest size, good physicochemical properties, and the presence of multiple vectors for chemical modification. nih.gov

The utility of a fragment is determined not only by its binding affinity but also by its "sociability"—the ease with which it can be synthetically modified to explore the surrounding binding pocket. nih.gov The pyridine core allows for the addition of substituents at precise positions, known as growth vectors, to engage in further interactions with the protein target. nih.gov

A fragment library based on a 3-aminopyridin-2-one scaffold, a related pyridine derivative, was successfully used to identify inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. nih.gov This demonstrates the power of using simple pyridine-based fragments as starting points for developing highly potent and selective inhibitors. The programmable and modular elaboration of such 2D fragments into more complex 3D compounds is a key strategy in modern FBDD. chemrxiv.org

Design of Biomolecular Mimetics

Biomolecular mimetics are molecules designed to replicate the function of natural biological molecules, such as enzyme substrates or receptor ligands. The pyridine scaffold is often used in this context because its structural and electronic features can mimic those of natural recognition motifs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, similar to functionalities in amino acid side chains or nucleic acid bases.

The this compound structure can be incorporated into larger molecules to serve as a bioisostere for other aromatic rings like phenyl or indole, while offering improved properties such as increased solubility or metabolic stability. The specific substitution pattern of the methoxy and methyl groups provides a defined shape and electronic distribution, allowing for tailored interactions within a protein's binding site. This strategic placement of functional groups is crucial for mimicking the binding mode of a natural ligand and achieving the desired biological effect.

Interaction with Biological Targets: General Mechanistic Insights

Derivatives of this compound interact with biological targets through a combination of specific, directed interactions and broader physicochemical effects. The pyridine nitrogen is a key feature, often forming a crucial hydrogen bond with a residue in the hinge region of a kinase's ATP-binding pocket. sci-hub.se This interaction is a common binding motif for many kinase inhibitors.

The substituents on the ring further define the molecule's interaction profile:

Methoxy Group: The oxygen atom of the methoxy group can act as an additional hydrogen bond acceptor. The group's position influences the molecule's conformation and can provide favorable interactions within hydrophobic pockets or form water-mediated hydrogen bonds with the target protein. acs.org In some kinase inhibitors, a 2-methoxy pyridine unit is a key structural feature for achieving high potency. mdpi.com

Studies on pyrazole-based kinase inhibitors, which often incorporate pyridine moieties, show that these compounds can target a wide range of kinases, including JNKs, CDKs, and Aurora kinases, by fitting into the ATP binding site. nih.govresearchgate.net For example, compound 19a, a thiazolo[5,4-b]pyridine derivative, was shown through docking studies to fit well into the ATP binding pocket of PI3Kα kinase, with the N-heterocyclic core playing a direct role in binding. mdpi.com Furthermore, studies on the distribution of 3-methoxy-4-aminopyridine have shown that it can cross the blood-brain barrier and accumulate in specific brain regions like the hippocampus, indicating its potential for targeting central nervous system proteins. nih.gov

Contributions to Agrochemical Science and Sustainable Chemistry

Intermediates in Agrochemical Synthesis (e.g., Herbicides, Pesticides)

Pyridine-based compounds are critical building blocks in the agrochemical industry. agropages.comresearchgate.net Specifically, methylpyridine derivatives are instrumental in producing fourth-generation agrochemicals, which are characterized by their high efficacy and lower toxicity profiles. agropages.com The compound 3-Methoxy-4-methylpyridine belongs to this important class of molecules.

While direct synthesis pathways for commercial agrochemicals often start from more basic precursors like 3-methylpyridine (B133936), the this compound structure is a key feature in developing advanced pesticides. agropages.comnih.gov A closely related compound, 3-Bromo-2-methoxy-4-methylpyridine, serves as a versatile intermediate in the synthesis of various pesticides and herbicides, highlighting the utility of the methoxy-methyl-pyridine core in creating agrochemically active molecules. innospk.com The bromine atom in this analogue acts as a reactive site, enabling the construction of more complex molecular frameworks necessary for biological activity. innospk.com

The strategic importance of these intermediates is evident in the synthesis of several major classes of agrochemicals. For instance, 3-methylpyridine is a precursor for the sulfonylurea herbicide Flazasulfuron and neonicotinoid insecticides like Imidacloprid and Acetamiprid. agropages.com The synthesis of these products involves transforming the basic pyridine (B92270) structure through multi-step chemical reactions, including chlorination and fluorination, to produce the final active ingredients. agropages.com

Table 1: Examples of Pyridine Intermediates and Derived Agrochemicals

| Pyridine Intermediate | Chemical Class | Resulting Agrochemical(s) | Application |

| 3-Methylpyridine | Sulfonylurea | Flazasulfuron | Herbicide |

| 3-Methylpyridine (via CCMP) | Neonicotinoid | Imidacloprid, Acetamiprid | Insecticide |

| 3-Bromo-2-methoxy-4-methylpyridine | Various | Developmental Pesticides | Herbicide, Pesticide |

| 4-methylpyridine (B42270) | Fluoro-containing Pyridines | Developmental Pesticides | Herbicide |

This table illustrates the role of methylpyridine derivatives as foundational intermediates in the synthesis of commercially significant agrochemicals.

Enhancement of Crop Protection Strategies

The use of intermediates like this compound contributes significantly to the enhancement of modern crop protection strategies. The development of fourth-generation pesticides from these pyridine building blocks provides farmers with highly effective and selective tools for pest and weed management. agropages.com

A key advantage of these advanced agrochemicals is their improved environmental profile. Pesticides derived from fluorinated pyridine intermediates often exhibit biological activity that is several times higher than their non-fluorinated counterparts. agropages.com This increased potency allows for substantially lower application rates, which in turn leads to reduced chemical load in the environment and lower residues in the soil. agropages.com This aligns with the goals of integrated pest management (IPM), which seeks to control pests effectively while minimizing risks to human health and the environment.

Furthermore, the versatility of the pyridine scaffold allows for the creation of herbicides and pesticides with diverse modes of action. For example, sulfonylurea herbicides inhibit the acetolactate synthase (ALS) enzyme in plants, which is essential for amino acid synthesis, while pyridine-based herbicides can act as synthetic auxins, causing uncontrolled growth in broadleaf weeds. google.com This diversity helps in managing a wider spectrum of pests and weeds and provides options for rotating chemical classes to combat the development of resistance.

Considerations for Sustainable Agrochemical Development

The trajectory of agrochemical research and development is heavily influenced by the need for greater sustainability. The focus is on creating active ingredients that are not only effective but also possess favorable environmental and toxicological profiles. Pyridine-based agrochemicals, developed from intermediates like this compound, are central to this effort. agropages.com

The fourth generation of pesticides derived from methylpyridines is noted for its combination of high efficacy and low toxicity, meeting the increasingly stringent environmental regulations governing agricultural chemicals. agropages.com The development of new pesticides aims to deliver products that are potent against target organisms but benign to non-target species, and that degrade into harmless substances in the environment.

Sustainable development also encompasses the entire lifecycle of the product, from manufacturing to end-use. The chemical industry is continuously exploring more efficient synthesis routes for pyridine intermediates to reduce waste, energy consumption, and the use of hazardous materials, further embedding sustainability into the production of crop protection products. nih.gov

Integration of Green Chemistry Principles in Agrochemical Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyridine-based intermediates and their subsequent conversion into agrochemicals is an area where these principles are being actively applied. nih.gov

This approach exemplifies several core principles of green chemistry, including waste prevention and atom economy. Other green chemistry strategies being applied in this field include the use of novel, recyclable catalysts, such as functionalized cellulose-based catalysts, to facilitate the synthesis of complex pyridine derivatives under milder conditions. researchgate.net These innovations contribute to making the production of vital agrochemicals more economically and environmentally sustainable.

Table 2: Application of Green Chemistry Principles in Pyridine Intermediate Synthesis

| Green Chemistry Principle | Application in the Synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) google.com | Broader Implications for Agrochemical Synthesis |

| Waste Prevention | Excess phosphorus oxychloride is not discarded but converted into a useful Vilsmeier reagent. | Designing synthetic routes where byproducts are valuable, reducing the need for waste treatment. |

| Atom Economy | More atoms from the reagents are incorporated into desired products rather than being lost as waste. | Maximizing the efficiency of chemical transformations to conserve raw materials. |

| Less Hazardous Chemical Syntheses | The process significantly reduces the generation of acidic liquid wastewater, a hazardous byproduct. | Using and generating substances that possess little to no toxicity to human health and the environment. |

| Catalysis | (General Principle) The use of selective catalysts can reduce the need for excess reagents and harsh conditions. | Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, minimizing waste. |

This table highlights how specific green chemistry principles are being integrated into the synthesis of pyridine intermediates relevant to the agrochemical industry.

Impact in Materials Science and Functional Polymers

Development of Advanced Materials and Coatings

The development of advanced materials and coatings often relies on the incorporation of functional organic molecules to impart specific properties such as corrosion resistance, altered surface energy, and enhanced durability. Pyridine (B92270) derivatives have been investigated for their potential in creating protective coatings. For instance, polymers containing pyridine moieties have been explored for their ability to form anticorrosive coatings on metal surfaces. The nitrogen atom in the pyridine ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

The functional groups on 3-Methoxy-4-methylpyridine could further enhance these properties. The methoxy (B1213986) group can increase the electron density on the pyridine ring, potentially strengthening its interaction with metal surfaces. Additionally, the methyl group can influence the packing and morphology of the polymer chains in a coating, which can affect its barrier properties. While specific data on polymers derived from this compound is not available, the principles of using functional pyridine monomers in coatings are well-established. For example, poly [N-(Pyridine-2-yl) maleamic acid] has been used to create anticorrosive coatings on low carbon steel researchgate.net. The introduction of a methoxy and methyl-substituted pyridine could offer a new avenue for tailoring the performance of such protective coatings.

It is also known that pyridine derivatives can be used as additives in coatings to modify their properties. For example, they can act as curing agents or catalysts in resin systems google.com. The specific structure of this compound might offer advantages in terms of reactivity and compatibility with different polymer matrices.

Applications in Functional Polymers

Functional polymers are macromolecules that possess specific chemical or physical properties, enabling their use in a wide range of applications, from electronics to biomedical devices. The direct polymerization of functional monomers is a key strategy for creating these materials cmu.educmu.edu. Pyridine-containing polymers are of particular interest due to their electronic properties, ability to participate in hydrogen bonding, and coordination with metal ions rsc.orgresearchgate.netresearchgate.net.